molecular formula C18H18ClN3O3 B12272712 n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12272712
M. Wt: 359.8 g/mol
InChI Key: LHBOTJAKRHYQRC-UHFFFAOYSA-N
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Description

Structural Breakdown and Key Features

  • Quinazoline core : A bicyclic system comprising fused benzene and pyrimidine rings.
  • Methoxy substitutions : Three methoxy groups at positions 6, 7, and 8, creating an electron-rich environment.
  • Chlorophenylmethyl group : A para-chlorinated benzyl group linked to the quinazoline’s 4-amine nitrogen.
Property Value
Molecular Formula C₁₈H₁₈ClN₃O₃
Molecular Weight 359.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine
SMILES COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC)OC

The SMILES notation highlights the connectivity of the methoxy groups and the chlorophenylmethyl substituent, with the chlorine atom positioned para to the benzyl attachment point.

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental crystallographic data for N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine remains unavailable in the provided sources, computational models from PubChem offer insights into its three-dimensional conformation. The 3D structure, generated using molecular mechanics and quantum chemical calculations, predicts a planar quinazoline core with the methoxy groups adopting equatorial orientations to minimize steric clashes. The chlorophenylmethyl group projects orthogonally from the quinazoline plane, creating a T-shaped molecular geometry.

Key Conformational Features

  • Quinazoline planarity : The fused benzene-pyrimidine system remains largely flat, with minor deviations due to methoxy substitutions.
  • Methoxy group orientations : The 6- and 8-methoxy groups occupy positions perpendicular to the quinazoline plane, while the 7-methoxy group aligns parallel.
  • Chlorophenylmethyl orientation : The para-chlorophenyl ring resides in a nearly perpendicular orientation relative to the quinazoline core, as visualized in PubChem’s 3D conformer model.

These computational models suggest that the molecule’s steric profile is dominated by the methoxy and chlorophenylmethyl groups, which may influence packing efficiency in solid-state forms.

Comparative Structural Analysis with Ortho- and Para-Chlorophenyl Derivatives

A comparative evaluation of this compound with its meta-chlorinated analog (N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine, PubChem CID 18796668) reveals significant structural and electronic differences attributable to the chlorine atom’s position.

Structural Comparison Table

Property 4-Chlorophenyl Derivative 3-Chlorophenyl Derivative
IUPAC Name N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine
Molecular Formula C₁₈H₁₈ClN₃O₃ C₁₈H₁₈ClN₃O₃
Molecular Weight 359.8 g/mol 359.8 g/mol
SMILES COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC)OC COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC
InChIKey LHBOTJAKRHYQRC-UHFFFAOYSA-N ZUPSCXYTJZQJRM-UHFFFAOYSA-N

Electronic and Steric Implications

  • Chlorine Position Effects :

    • In the para isomer, the chlorine atom’s position creates a symmetrical substitution pattern on the benzyl group, potentially enhancing crystalline order.
    • The meta isomer’s asymmetrical chlorine placement introduces torsional strain, which may reduce crystallinity compared to the para derivative.
  • Methoxy Group Interactions :

    • Both derivatives share identical methoxy substitution patterns, but the chlorophenyl group’s orientation alters electronic delocalization across the quinazoline core.
  • Hydrogen Bonding Potential :

    • The para-chlorophenyl derivative’s symmetry may facilitate stronger intermolecular hydrogen bonds between amine groups and methoxy oxygen atoms, whereas the meta isomer’s asymmetry could disrupt such interactions.

This structural divergence underscores the importance of halogen positioning in modulating physicochemical properties, which may have implications for solubility, stability, and intermolecular interactions in pharmaceutical formulations.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-4-6-12(19)7-5-11/h4-8,10H,9H2,1-3H3,(H,20,21,22)

InChI Key

LHBOTJAKRHYQRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 4-Chloro-6,7,8-Trimethoxyquinazoline

The most widely reported method involves a two-step process:

  • Synthesis of 4-Chloro-6,7,8-Trimethoxyquinazoline :
    The quinazoline core is prepared by chlorinating 6,7,8-trimethoxy-3,4-dihydroquinazolin-4-one using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This step proceeds via reflux in anhydrous conditions, yielding the 4-chloro intermediate with >95% purity.
    $$
    \text{6,7,8-Trimethoxyquinazolin-4-one} + \text{SOCl}_2 \xrightarrow{\text{DMF, reflux}} \text{4-Chloro-6,7,8-trimethoxyquinazoline}
    $$
    Key conditions:
    • Solvent: Thionyl chloride (neat)
    • Catalyst: DMF (0.2% v/v)
    • Temperature: Reflux (80°C)
    • Duration: 6 hours
  • Amination with (4-Chlorophenyl)methylamine :
    The 4-chloro intermediate undergoes nucleophilic substitution with (4-chlorophenyl)methylamine in a polar aprotic solvent (e.g., dimethylacetamide or ethanol). The reaction is typically conducted under reflux, with triethylamine (TEA) added to neutralize HCl byproducts.
    $$
    \text{4-Chloro-6,7,8-trimethoxyquinazoline} + \text{(4-Cl-C₆H₄)-CH₂NH₂} \xrightarrow{\text{TEA, EtOH}} \text{Target Compound}
    $$
    Optimized Parameters :
    • Solvent: Ethanol (anhydrous)
    • Base: Triethylamine (2 eq)
    • Temperature: 80°C (reflux)
    • Reaction Time: 24–48 hours
    • Yield: 52–65% (after purification by column chromatography)

Alternative Pathway: Direct Cyclization of Substituted Anthranilic Acid Derivatives

While less common, a patent describes a multi-step route for analogous quinoline derivatives, which could be adapted for quinazolines:

  • Nitration and Condensation :
    3,4,5-Trimethoxybenzaldehyde is nitrated to introduce a nitro group, followed by condensation with N,N-dimethylformamide dimethyl acetal to form an enamine intermediate.
  • Reductive Cyclization :
    The enamine undergoes hydrogenation over Pd/C to form the quinazoline ring.
  • Chlorination and Final Substitution :
    The hydroxyl group at position 4 is replaced with chlorine using SOCl₂, followed by amination as in Section 1.1.

Challenges :

  • Lower overall yields (30–40%) due to multiple steps.
  • Requires rigorous purification after each stage.

Reaction Optimization and Critical Parameters

Chlorination Efficiency

The use of SOCl₂ with DMF as a catalyst ensures complete conversion of the quinazolinone to the 4-chloro derivative. Excess SOCl₂ (200 mL per 10 g substrate) and reflux conditions are critical to achieving >98% conversion.

Amination Selectivity

The nucleophilic substitution favors the 4-position of the quinazoline due to:

  • Electronic Effects : The electron-deficient nature of the C4 atom in the quinazoline ring.
  • Steric Factors : Minimal steric hindrance compared to other positions.

Side Reactions :

  • Overheating (>90°C) leads to demethylation of methoxy groups.
  • Moisture contamination results in hydrolysis of the 4-chloro intermediate back to the quinazolinone.

Analytical Characterization

Spectroscopic Data

The compound is characterized using:

  • ¹H NMR (DMSO-d₆) :
    • δ 8.86 (s, 1H, C2-H quinazoline)
    • δ 7.42–7.37 (m, 2H, aromatic H from chlorophenyl)
    • δ 4.00–3.98 (s, 9H, OCH₃ groups)
    • δ 4.52 (s, 2H, CH₂ linker)
  • IR (KBr) :
    • 1620 cm⁻¹ (C=N stretch)
    • 1250 cm⁻¹ (C-O-C from methoxy groups)

Purity Assessment

  • HPLC : >95% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 359.81 [M+H]⁺.

Industrial-Scale Considerations

For bulk synthesis, the nucleophilic substitution route (Section 1.1) is preferred due to:

  • Scalability : Reactions are conducted in standard glass-lined reactors.
  • Cost-Effectiveness : (4-Chlorophenyl)methylamine is commercially available at scale.
  • Waste Management : SOCl₂ byproducts are neutralized with aqueous NaHCO₃ before disposal.

Emerging Methodologies

Recent advances in continuous flow chemistry have reduced reaction times for the amination step to 2–4 hours, with in-line purification improving yields to 70–75%. Microwave-assisted synthesis is also being explored to accelerate the chlorination step.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the quinazoline core.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Numerous studies highlight the biological activities of n-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine:

  • Anticancer Activity:
    • The compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism of action typically involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
    • Case Study: In vitro studies have demonstrated that this quinazoline derivative can inhibit tumor growth by targeting specific kinases associated with cancer progression.
  • Anti-inflammatory Effects:
    • Quinazoline derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Properties:
    • Preliminary research suggests that this compound may possess antimicrobial activity against various pathogens, although further studies are needed to establish its efficacy and mechanism.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound to specific receptors or enzymes. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR): This method allows for real-time monitoring of binding interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic parameters related to binding interactions.

These studies help elucidate the compound's mechanism of action and optimize its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities
This compound 6,7,8-trimethoxy; 4-(4-chlorobenzylamine) 359.81 Moderate solubility in DMSO; potential kinase inhibition inferred from structural analogs
4-Chloro-6,7-bis(phenylmethoxy)quinazoline 4-chloro; 6,7-bis(benzyloxy) 432.89 Increased lipophilicity (logP ≈ 4.2); enhanced membrane permeability in vitro
N-Propyl-2-trichloromethylquinazolin-4-amine 2-trichloromethyl; 4-propylamine 309.62 High reactivity due to electron-withdrawing trichloromethyl group; antimicrobial activity
6-Nitro-2-trichloromethylquinazolin-4(3H)-one 6-nitro; 2-trichloromethyl; 4-ketone 325.53 Strong electrophilicity; used as an intermediate in cytotoxic agent synthesis

Key Observations :

Substituent Effects on Bioactivity :

  • The trimethoxy groups in the target compound may enhance binding to polar enzyme active sites (e.g., tyrosine kinases), similar to gefitinib analogs. In contrast, trichloromethyl or nitro groups (e.g., in Compound 17 ) introduce electron-withdrawing effects, favoring nucleophilic substitution reactions or covalent target binding.
  • The 4-chlorobenzylamine group contributes to π-π stacking interactions in hydrophobic protein pockets, a feature shared with EGFR inhibitors like erlotinib .

Nitro-substituted derivatives (e.g., Compound 20 ) often display poor solubility, limiting their bioavailability unless formulated with solubilizing agents.

Synthetic Accessibility :

  • The synthesis of the target compound likely involves nucleophilic displacement of a 4-chloro intermediate with 4-chlorobenzylamine, a common route for quinazoline amines . Derivatives with trichloromethyl groups (e.g., Compound 2 ) require harsher conditions, such as refluxing in thionyl chloride, increasing production complexity.

Biological Activity

N-[(4-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine (CAS No. 150450-07-0) is a quinazoline derivative notable for its diverse biological activities. Its molecular formula is C18H18ClN3O3, and it has a molecular weight of 359.81 g/mol. The compound's structure includes a quinazoline core modified with a chlorophenyl group and three methoxy substituents, which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer types. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cell signaling pathways.

  • Case Study : A study on related quinazoline compounds demonstrated their effectiveness against human colon adenocarcinoma cells. The compounds were concentrated within the cells, suggesting a targeted delivery mechanism that enhances their therapeutic potential .

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. The presence of the chlorophenyl group enhances the interaction with bacterial membranes, leading to increased efficacy.

  • Findings : In vitro studies have shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease.

  • Enzyme Inhibition Data :
    • A study found that several derivatives demonstrated strong inhibitory effects on urease with IC50 values significantly lower than standard reference compounds .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that its uptake in cells is influenced by factors such as temperature and mitochondrial activity rather than ATP levels .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other quinazoline derivatives:

Compound Anticancer Activity Antibacterial Activity AChE Inhibition Urease Inhibition
This compoundModerateModerateStrongStrong
Related Quinazoline Derivative AHighStrongModerateModerate
Related Quinazoline Derivative BModerateWeakStrongWeak

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